molecular formula C46H62ClNO7 B607798 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid CAS No. 1422355-59-6

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B607798
M. Wt: 776.452
InChI Key: IUWUTHQKJSMUDX-GBIHXZFOSA-N
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Description

GSK2578999A is a betulin derivative as antitumor agent.

Scientific Research Applications

Structural and Synthesis Studies

  • The compound's synthesis and structural characteristics have been explored in several studies. For example, Peipiņš et al. (2014) investigated the title compound, Betulin 3,28-di-O-tosylate, which is obtained by tosylation of naturally occurring betulin. The study highlighted the compound's crystal structure, showing multiple weak hydrogen bonds forming a three-dimensional network (Peipiņş et al., 2014).

Molecular Docking Studies

  • Raja and Ramya (2018) conducted molecular docking studies of phytoconstituents isolated from Polygonum glabrum and Buddleja asiatica, including a compound with a similar structure to the one . Their study aimed to evaluate the binding affinity of these compounds with cardiovascular disorder receptors (Raja & Ramya, 2018).

Reactivity and Bioactivity Research

  • Other studies have focused on the reactivity and potential bioactivity of similar compounds. For instance, Tian et al. (2009) examined the synthesis and biological activity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, revealing insights into the herbicidal and fungicidal activities of these compounds (Tian et al., 2009).

Spectroscopic and Structural Analyses

  • The spectroscopic and structural properties of related compounds have also been a subject of interest. For example, the crystal structure and vibrational spectroscopy of chloramphenicol derivatives, which share some structural similarities with the compound , were analyzed by Fernandes et al. (2017) to understand the role of hydrogen bonds and other intermolecular interactions (Fernandes et al., 2017).

properties

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62ClNO7/c1-26(2)35-30(49)24-45(37(51)38(52)48-46(22-23-46)27-10-12-28(47)13-11-27)21-20-43(8)29(36(35)45)14-15-32-42(7)18-17-33(55-34(50)25-40(3,4)39(53)54)41(5,6)31(42)16-19-44(32,43)9/h10-13,26,29,31-33H,14-25H2,1-9H3,(H,48,52)(H,53,54)/t29-,31+,32-,33+,42+,43-,44-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWUTHQKJSMUDX-GBIHXZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Reactant of Route 2
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Reactant of Route 4
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Reactant of Route 5
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

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